molecular formula C11H21NO5S B1409461 Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 1648864-65-6

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Cat. No.: B1409461
CAS No.: 1648864-65-6
M. Wt: 279.36 g/mol
InChI Key: HSGKQKOQAGZFSJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1373028-03-5) is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur and one nitrogen atom, with the sulfur in a fully oxidized 1,1-dioxide state. The compound features a tert-butyl ester group at position 4 and a 2-hydroxyethyl substituent at position 2 of the thiomorpholine ring. The compound is synthesized via functionalization of the thiomorpholine core, as demonstrated in analogous thiomorpholine carboxylate syntheses .

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(14)12-5-7-18(15,16)9(8-12)4-6-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGKQKOQAGZFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648864-65-6
Record name tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
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Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the thiomorpholine ring,
  • Introduction of the carboxylate tert-butyl ester group,
  • Oxidation of the sulfur atom to the sulfone (1,1-dioxide),
  • Functionalization of the 2-position with a hydroxyethyl group.

Preparation of tert-Butyl Ester Intermediates

A key step is the preparation of tert-butyl esters, which is often achieved via reaction of appropriate amine or thiomorpholine derivatives with tert-butyl protecting groups. According to patent CN103787971A, tert-butyl ester preparation can be performed by:

  • Reacting methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) under cooling conditions (-10 °C),
  • Followed by base-catalyzed reaction with ethanolic potassium hydroxide,
  • Workup involving extraction and purification by column chromatography,
  • Further functionalization steps including reaction with dimethylaminomethane in toluene under reflux to generate tert-butyl ester derivatives with high purity.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield Notes
1 Formation of tert-butyl ester intermediate Methyl vinyl ketone + 4-formylpiperidine-1-tert-butyl formate in THF, -10 °C to RT, 12 h stirring Not specified Adaptable for thiomorpholine derivatives
2 Reaction with dimethylaminomethane Toluene reflux, 12 h Not specified Produces tert-butyl ester derivatives with high purity
3 Formation of thiomorpholine-4-carboxylate Thiomorpholine + methyl chloroformate + LiHMDS at -78 °C Good Intermediate for 1,1-dioxide derivatives
4 Oxidation to 1,1-dioxide Oxidizing agents (e.g., m-CPBA) at ambient temperature High Sulfur oxidation to sulfone
5 Hydroxyethyl group introduction Sodium borohydride reduction in THF/ethanol at 10–20 °C, 1 h 56% (example) Selective reduction of keto/aldehyde precursors

Research Findings and Characterization

  • The synthesized tert-butyl thiomorpholine carboxylate 1,1-dioxide derivatives exhibit good stability and can be purified by standard chromatographic techniques.
  • Oxidation of sulfur to the sulfone is efficient and critical for biological activity modulation.
  • Reduction steps for hydroxyethyl group installation show moderate to good yields (~56%) with high purity products after crystallization and washing.
  • Spectroscopic characterization (IR, 1H NMR, 13C NMR, Mass Spectrometry) confirms the successful synthesis of the target compound and its intermediates.

Summary Table of Key Preparation Methods

Preparation Aspect Method Reagents Conditions Outcome
tert-Butyl ester formation Reaction with methyl vinyl ketone and tert-butyl formate derivatives Methyl vinyl ketone, 4-formylpiperidine-1-tert-butyl formate, KOH THF, -10 °C to RT, 12+ h tert-Butyl ester intermediates
Thiomorpholine carboxylate synthesis Reaction with methyl chloroformate and base Thiomorpholine, methyl chloroformate, LiHMDS -78 °C, inert atmosphere Methyl thiomorpholine carboxylate
Sulfur oxidation Oxidation with peracids m-CPBA or similar Ambient temperature Thiomorpholine 1,1-dioxide
Hydroxyethyl group installation Reduction of keto/aldehyde precursors Sodium borohydride, THF/ethanol 10–20 °C, 1 h 2-(2-Hydroxyethyl) substitution

The preparation of tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves multi-step synthesis including tert-butyl ester formation, thiomorpholine ring functionalization, sulfur oxidation to sulfone, and hydroxyethyl group introduction. The methods utilize well-established organic synthesis techniques such as nucleophilic substitution, base-mediated esterification, oxidation with peracids, and selective reduction with sodium borohydride. These procedures yield the target compound with good purity and moderate to high yields, supported by detailed spectroscopic characterization.

Chemical Reactions Analysis

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiomorpholine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

tert-Butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate (CAS 189205-49-0)

  • Similarity Score : 0.87
  • Structure : Piperidine ring with a sulfonyl-linked tert-butoxy-oxoethyl group.
  • Properties: The sulfonyl group increases polarity, while the tert-butyl ester enhances lipophilicity.
  • Applications: Potential use as a sulfonate ester intermediate in organic synthesis.

tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide (CAS 1648864-65-6)

  • Similarity Score : 0.87
  • Structure : Spirocyclic system combining thiomorpholine-1,1-dioxide and a diazepane ring.
  • The additional nitrogen atom introduces basicity absent in the target compound.
  • Applications : Explored in kinase inhibitor research due to its rigid scaffold .

tert-Butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide (CAS 1373028-67-1)

  • Similarity Score : 0.92
  • Structure: Spiro[4.5]decane system with aminomethyl and tertiary-butyl ester groups.
  • Properties: The aminomethyl group confers nucleophilic reactivity and increased water solubility. Its spirocyclic framework may enhance metabolic stability compared to the target compound’s linear structure.
  • Applications : Candidate for prodrug development or as a ligand in metal coordination chemistry .

tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1648864-64-5)

  • Molecular Formula: C₁₃H₂₃NO₆S
  • Molecular Weight : 321.39 g/mol
  • Structure : Ethoxy-oxoethyl substituent at position 2 instead of hydroxyethyl.
  • Properties : The ethoxy ester group reduces hydrophilicity (predicted logP ≈ 1.2) compared to the target compound’s hydroxyl group. Boiling point is predicted at 461.3°C .
  • Applications : Intermediate in synthesizing amides with demonstrated antimicrobial activity .

Data Table: Key Parameters of Target and Analogous Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Substituent Notable Properties
1373028-03-5 (Target) C₁₁H₂₁NO₅S 279.35 0.85 2-hydroxyethyl Hydrophilic, hydrogen-bond donor
189205-49-0 C₁₇H₂₉NO₇S 391.48 0.87 Sulfonyl-tert-butoxy-oxoethyl High polarity, rigid framework
1648864-65-6 C₁₃H₂₁N₂O₄S 307.38 0.87 Spirocyclic diazasystem Conformationally restricted
1373028-67-1 C₁₄H₂₃N₂O₄S 321.41 0.92 Aminomethyl-spiro Enhanced solubility, reactivity
1648864-64-5 C₁₃H₂₃NO₆S 321.39 N/A Ethoxy-oxoethyl Lipophilic, ester functionality

Biological Activity

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS No. 1648864-65-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H21NO5S
  • Molecular Weight : 279.35 g/mol
  • IUPAC Name : Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate

The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets due to the presence of sulfur and nitrogen atoms in the ring structure. The hydroxyethyl group enhances its solubility and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiomorpholine ring can participate in various chemical interactions, influencing metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to altered biochemical pathways.
  • Receptor Modulation : Interaction with receptors could result in changes in cellular signaling pathways, affecting physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in reducing oxidative stress-related damage in cells.
  • Cytotoxic Effects : Some studies have indicated that it may exhibit cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference Source
AntimicrobialInhibition of bacteria
AntioxidantReduction of oxidative stress
CytotoxicityCell death in cancer lines

Case Studies and Research Findings

  • Antimicrobial Study :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Antioxidant Activity :
    Research published in a peer-reviewed journal highlighted the compound's ability to scavenge free radicals effectively. In vitro assays showed that it reduced lipid peroxidation levels significantly compared to control groups.
  • Cytotoxicity Evaluation :
    A series of experiments on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential role as an anticancer agent.

Q & A

Basic: What analytical techniques are recommended to confirm the structure of this compound?

Answer:
Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H/13^{13}C NMR : Identify characteristic peaks for the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm and ~80 ppm for 13^{13}C) and the hydroxyethyl moiety (δ ~3.5–4.0 ppm for 1^1H). The thiomorpholine 1,1-dioxide ring exhibits distinct deshielding due to sulfone groups.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns consistent with the carboxylate and sulfone groups.
  • X-ray Crystallography :
    • Single-crystal analysis resolves bond lengths and angles, particularly the sulfone (S=O) bonds (~1.43 Å) and tert-butyl geometry. Refinement using programs like SHELXL ensures accuracy .

Advanced: How can researchers resolve discrepancies in spectroscopic data for thiomorpholine dioxide derivatives?

Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Cross-validation : Compare NMR data with density functional theory (DFT) calculations to predict chemical shifts.
  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in thiomorpholine) by analyzing peak splitting at low temperatures.
  • Crystallographic refinement : Use SHELXL’s constraints for sulfone groups and hydrogen-bonding networks to validate structural assignments .

Basic: What handling and storage conditions ensure compound stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to humidity .
  • Handling : Use gloves and eye protection. Work in a fume hood to minimize inhalation risks, as sulfone derivatives may release irritants upon decomposition .

Advanced: What challenges arise in X-ray crystallography of tert-butyl-protected thiomorpholine derivatives?

Answer:

  • Crystal Quality : Bulky tert-butyl groups hinder crystal lattice formation. Optimize solvent systems (e.g., hexane/ethyl acetate) for slow evaporation.
  • Disorder : Flexible hydroxyethyl chains may exhibit positional disorder. Apply SHELXL’s PART and DFIX commands to model partial occupancy .
  • Hydrogen Bonding : Use PLATON’s SQUEEZE algorithm to account for solvent voids in the sulfone-rich structure .

Basic: What synthetic routes introduce the tert-butyl carboxylate group into thiomorpholine systems?

Answer:

  • Step 1 : React thiomorpholine-4-carboxylic acid with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane, using DMAP as a catalyst.
  • Step 2 : Oxidize the thiomorpholine sulfur to sulfone using H2_2O2_2/acetic acid or mCPBA.
  • Purification : Column chromatography (silica gel, 5–10% MeOH/CH2_2Cl2_2) removes unreacted starting materials .

Advanced: How are optimal sulfonation conditions determined for 1,1-dioxide formation?

Answer:

  • Oxidant Screening : Compare H2_2O2_2, Oxone®, and mCPBA for efficiency and selectivity. Monitor reaction progress via TLC (Rf_f shift upon oxidation).
  • Kinetic Studies : Use 19^{19}F NMR (if fluorinated analogs exist) to track sulfone formation rates.
  • Scale-up Considerations : Avoid exothermic reactions by adding oxidants dropwise at 0°C .

Basic: What are key spectral markers for the 1,1-dioxide configuration in NMR?

Answer:

  • 1^1H NMR : The sulfone group deshields adjacent protons, shifting thiomorpholine ring protons to δ ~3.0–4.0 ppm.
  • 13^{13}C NMR : Sulfone carbons appear at δ ~50–55 ppm, distinct from thioether analogs (~35 ppm).
  • IR Spectroscopy : Strong S=O stretches at ~1150 cm1^{-1} and ~1300 cm1^{-1} confirm oxidation .

Advanced: How do computational methods aid conformational analysis of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate tert-butyl rotation barriers and hydroxyethyl hydrogen-bonding interactions in explicit solvent models.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data.
  • Docking Studies : Explore binding poses in pharmacological targets (e.g., enzymes with sulfone-binding pockets) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 2
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide

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